molecular formula C11H8FNO B8581215 3-Fluoro-5-(pyridin-4-yl)phenol

3-Fluoro-5-(pyridin-4-yl)phenol

Cat. No.: B8581215
M. Wt: 189.19 g/mol
InChI Key: NRHLLEGYPFJXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(pyridin-4-yl)phenol is a fluorinated phenolic compound featuring a pyridine ring substituted at the para-position of the phenol group. The fluorine atom at the 3-position and the pyridin-4-yl group at the 5-position confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The electron-withdrawing fluorine and pyridine moieties likely enhance acidity and influence intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

3-fluoro-5-pyridin-4-ylphenol

InChI

InChI=1S/C11H8FNO/c12-10-5-9(6-11(14)7-10)8-1-3-13-4-2-8/h1-7,14H

InChI Key

NRHLLEGYPFJXIR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pyridin-4-yl)phenol can be achieved through various synthetic routes. One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyridine ring . The reaction conditions typically involve the use of a base to facilitate the nucleophilic substitution reaction. Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 3-Fluoro-5-(pyridin-4-yl)phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pyridin-4-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the fluorine atom can yield various substituted derivatives.

Scientific Research Applications

3-Fluoro-5-(pyridin-4-yl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyridyl group can also interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogues differ in substituent type and position, impacting electronic, steric, and solubility properties:

Compound Name Substituent Features Molecular Weight (g/mol) Key Structural Impact
3-Fluoro-5-(pyridin-4-yl)phenol Pyridin-4-yl (para-substituted pyridine) ~215.18* Pyridine’s electron-withdrawing effect enhances acidity; para-substitution minimizes steric hindrance .
3-Fluoro-5-(pyridin-2-yl)phenol Pyridin-2-yl (ortho-substituted pyridine) ~215.18* Ortho-substitution introduces steric hindrance, potentially reducing reactivity .
3-Fluoro-5-(trifluoromethyl)phenol Trifluoromethyl (CF₃) group 180.10 Strong electron-withdrawing CF₃ increases acidity (lower pKa) and lipophilicity .
3-Fluoro-5-(4-methoxytetrahydro-2H-pyran-4-yl)phenol Methoxy-tetrahydro-pyran ring ~242.31* Ether oxygen and cyclic structure improve solubility in polar solvents .
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine Hydroxyl group on pyridine; methoxy on benzene 219.21 Altered hydrogen-bonding sites; methoxy group enhances electron density .

*Calculated based on molecular formula.

Physicochemical Properties

  • Acidity: The trifluoromethyl analogue (pKa ~7–8) is more acidic than 3-Fluoro-5-(pyridin-4-yl)phenol (estimated pKa ~8–9) due to CF₃’s stronger electron-withdrawing effect . Pyridin-4-yl substitution provides moderate acidity compared to pyridin-2-yl derivatives, where steric effects may reduce resonance stabilization .
  • Solubility :
    • The methoxytetrahydro-pyran analogue exhibits higher aqueous solubility due to its oxygen-rich substituent .
    • Trifluoromethyl and pyridinyl groups reduce solubility in water but enhance lipid membrane permeability .

Research Findings and Implications

Substituent Position Matters : Pyridin-4-yl substitution (para) minimizes steric hindrance compared to pyridin-2-yl (ortho), enhancing reactivity in coupling reactions .

Electron-Withdrawing Groups : CF₃ and pyridine increase acidity, but CF₃’s lipophilicity makes it preferable for blood-brain barrier penetration in neuroimaging agents .

Solubility Engineering : Methoxy-ether substituents (e.g., tetrahydro-pyran) improve solubility, aiding formulation in drug development .

Biological Targeting : Pyridine-fluorine hybrids show promise in PET ligands, highlighting the importance of aromatic stacking and hydrogen bonding for receptor binding .

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